molecular formula C15H19F2NOS B2438740 N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide CAS No. 2034515-46-1

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide

Cat. No.: B2438740
CAS No.: 2034515-46-1
M. Wt: 299.38
InChI Key: AALQKFUESPXGDH-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is a chemical compound characterized by the presence of a difluorocyclohexyl group and an ethylthio group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Acylation Reaction: The 4,4-difluorocyclohexylamine is then reacted with 2-(ethylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors, while the ethylthio group can modulate the compound’s overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-2-(ethylthio)benzamide
  • N-(4,4-difluorocyclohexyl)-2-(methylthio)benzamide
  • N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzoate

Uniqueness

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is unique due to the presence of both difluorocyclohexyl and ethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can result in enhanced stability, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NOS/c1-2-20-13-6-4-3-5-12(13)14(19)18-11-7-9-15(16,17)10-8-11/h3-6,11H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALQKFUESPXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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